molecular formula C8H5Br2N B054326 3-Bromo-5-(bromomethyl)benzonitrile CAS No. 124289-24-3

3-Bromo-5-(bromomethyl)benzonitrile

Cat. No. B054326
M. Wt: 274.94 g/mol
InChI Key: ZOHGEUWDTPFLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Bromo-5-(bromomethyl)benzonitrile and related compounds typically involves bromination processes. For example, compounds with similar structures have been synthesized by starting with precursors like (3-bromo-4,5-dimethoxyphenyl)methanol, followed by a series of reactions leading to bromomethyl-substituted benzenes. These synthesis processes are crucial for producing high-purity compounds for further chemical investigations and applications (Akbaba et al., 2010).

Molecular Structure Analysis

The molecular structure of o-(Bromomethyl)benzonitrile, a closely related compound, has been determined through X-ray crystallography, revealing a monoclinic structure with specific bond lengths and angles that highlight the influence of bromo and bromomethyl groups on the benzene ring's geometry. Such structural details are vital for understanding the compound's chemical behavior and reactivity (Sinha & Dutta, 1979).

Chemical Reactions and Properties

Bromo- and bromomethyl-substituted benzonitriles undergo various chemical reactions, including bromocyclization and coupling reactions, which are essential for synthesizing novel compounds and developing materials with desired properties. These reactions often involve regioselective processes that allow for the introduction of additional functional groups or the formation of new ring structures (Zheng et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubilities, are influenced by their molecular structure and the presence of bromo and bromomethyl groups. For example, the crystalline structures analyzed in the context of Br···Br interactions provide insights into their solid-state properties and potential applications in materials science (Jones et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles or electrophiles and stability under various conditions, are critically dependent on the bromo and bromomethyl groups' positioning on the benzene ring. These properties are essential for the compound's applications in organic synthesis and the development of pharmaceuticals, agrochemicals, and materials (Kysil et al., 2008).

Scientific Research Applications

  • Synthesis of Thienopyrimidoisoindolones : The reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate leads to thienopyrimidoisoindolones. These compounds have potential applications in organic synthesis and pharmaceuticals (Kysil, Voitenko, & Wolf, 2008).

  • Radioligand Development for Brain Imaging : Research includes the synthesis and characterization of radioligands for imaging metabotropic glutamate receptors in the brain using PET. Bromo precursors, derived from bromomethyl analogs, play a crucial role in the development of these radioligands (Siméon et al., 2012).

  • Photosynthesis Inhibition Studies : 3,5-disubstituted 4-hydroxy-benzonitriles, including bromoxynil, have been studied for their effects on photosynthesis in plants. These compounds show varying effectiveness at inhibiting photosynthesis, with bromine and iodine-containing compounds impacting fluorescence and chlorophyll formation (Szigeti, Tóth, & Paless, 1982).

  • Synthesis and Refinement Techniques : Technical research on the synthesis and refinement of 4-bromomethyl-benzonitrile, a closely related compound, has been conducted to improve yield and purity. This research is significant for industrial applications where high-purity chemicals are required (Jun-jiang, 2008).

  • Anticonvulsant Activity Research : Studies on 3-substituted 1,2-benzisoxazole derivatives, synthesized from 3-(bromomethyl)-1,2-benzisoxazole, have been conducted to explore their anticonvulsant activities. These compounds may have potential therapeutic applications (Uno et al., 1979).

  • Antagonist Benzamide Derivatives Synthesis : The synthesis of 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene is part of research exploring non-peptide CCR5 antagonist Benzamide derivatives, potentially useful in treating various diseases (Bi, 2015).

properties

IUPAC Name

3-bromo-5-(bromomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHGEUWDTPFLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561726
Record name 3-Bromo-5-(bromomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(bromomethyl)benzonitrile

CAS RN

124289-24-3
Record name 3-Bromo-5-(bromomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-(bromomethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-5-methylbenzonitrile (9.80 g, 45.0 mmol), NBS (8.90 g, 45.0 mmol) and BPO (0.40 g) in CCl4 (250 mL) was heated for 10 h at reflux. The reaction mixture was cooled to room temperature and filtered, and the organic phase was washed successively with saturated sodium bicarbonate (100 mL), water (2×50 mL) and brine (2×50 mL). The combined organic phases were dried over Na2SO4 and concentrated in vacuum to give 12.5 g of crude 3-bromo-5-(bromomethyl)benzonitrile.
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(bromomethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(bromomethyl)benzonitrile
Reactant of Route 3
3-Bromo-5-(bromomethyl)benzonitrile
Reactant of Route 4
3-Bromo-5-(bromomethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-(bromomethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-(bromomethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.